2,3-Dimethylbutanoic acid

Description

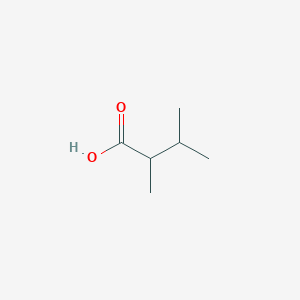

Structure

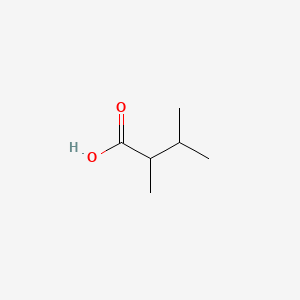

3D Structure

Properties

IUPAC Name |

2,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOASZQZPWEJAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871229 | |

| Record name | 2,3-Dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14287-61-7, 22160-11-8 | |

| Record name | 2,3-Dimethylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14287-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylbutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014287617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-2,3-Dimethylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022160118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2,3-dimethylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLBUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOH0HXV1UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(2S)-2,3-dimethylbutanoic acid biological activity

An In-depth Technical Guide on (2S)-2,3-dimethylbutanoic acid

Introduction

(2S)-2,3-dimethylbutanoic acid, a chiral carboxylic acid with the chemical formula C6H12O2, is a branched-chain fatty acid that has garnered interest primarily as a versatile building block in asymmetric synthesis.[1][2] Its specific stereochemistry is crucial for the synthesis of complex, enantiomerically pure molecules, particularly within the pharmaceutical industry.[1][3] While its direct biological activity is not extensively documented, its structural class as a short-chain fatty acid (SCFA) suggests potential, yet unproven, physiological roles.[4][5] This technical guide provides a comprehensive overview of the known applications, synthesis, and physicochemical properties of (2S)-2,3-dimethylbutanoic acid, and explores its potential biological activities based on related compounds.

Physicochemical Properties

(2S)-2,3-dimethylbutanoic acid is typically a colorless liquid.[2] A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂ | [2][6] |

| Molecular Weight | 116.16 g/mol | [2][6] |

| IUPAC Name | (2S)-2,3-dimethylbutanoic acid | [6] |

| CAS Number | 15071-34-8 | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | Approximately 190 °C | [1][2] |

| Melting Point | Approximately 10 °C | [1][2] |

| Solubility | Soluble in water, ethanol, and ether | [1][2] |

Role in Synthesis

The primary application of (2S)-2,3-dimethylbutanoic acid is as a chiral building block for the synthesis of more complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its defined stereochemistry is instrumental in controlling the stereoisomeric outcomes of subsequent reactions.[1]

A notable application is in the synthesis of antiviral drugs.[1] For instance, it is a precursor to a key side chain in the synthesis of Boceprevir, a protease inhibitor used for the treatment of Hepatitis C.[1] The chirality of such molecules is often critical for their efficacy, as biological targets like viral enzymes are stereospecific.[1]

Experimental Protocols: Synthesis

The enantioselective synthesis of (2S)-2,3-dimethylbutanoic acid is crucial for its application in pharmaceuticals. Common methods include the use of chiral auxiliaries and cyanohydrin synthesis.

Asymmetric Synthesis via Evans Chiral Auxiliary

This method utilizes an Evans oxazolidinone as a chiral auxiliary to direct a diastereoselective alkylation.[3]

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in THF, add n-butyllithium at -78°C.

-

Add propionyl chloride and stir the reaction mixture at -78°C.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product.

-

Purify the resulting N-propionyl oxazolidinone by chromatography.[7]

Step 2: Diastereoselective Alkylation

-

Dissolve the N-propionyl oxazolidinone in THF and cool to -78°C.

-

Add a strong base, such as sodium bis(trimethylsilyl)amide, to form the enolate.

-

Add methyl iodide and allow the reaction to proceed at a low temperature.

-

Quench the reaction and extract the product.

-

Purify by chromatography to separate the diastereomers.[7]

Step 3: Cleavage of the Auxiliary

-

Dissolve the purified N-alkylated oxazolidinone in a mixture of THF and water.

-

Add hydrogen peroxide followed by lithium hydroxide at 0°C.

-

Stir the reaction until completion, then quench with a sodium sulfite solution.

-

Extract the chiral auxiliary and acidify the aqueous layer to recover the (2S)-2,3-dimethylbutanoic acid.[7]

Workflow for the synthesis of (2S)-2,3-dimethylbutanoic acid.

Cyanohydrin Synthesis Pathway

This method starts with 3-hydroxy-3-methyl-2-butanone and proceeds through a cyanohydrin intermediate.[2][8]

Step 1: Cyanohydrin Formation

-

React 3-hydroxy-3-methyl-2-butanone with a cyanide source (e.g., HCN or NaCN/acid).

-

This reaction forms the corresponding cyanohydrin, 2,3-dihydroxy-2,3-dimethylbutanonitrile.[2]

Step 2: Hydrolysis

-

Hydrolyze the nitrile group of the cyanohydrin intermediate under acidic or basic conditions.

-

This converts the nitrile to a carboxylic acid, yielding 2,3-dihydroxy-2,3-dimethylbutanoic acid.[2][8]

Further steps, not detailed in the provided search results, would be necessary to remove the hydroxyl groups to obtain the final product.[2]

General workflow for cyanohydrin synthesis.

Potential Biological Activity

A comprehensive review of scientific literature indicates a notable absence of specific biological activity data for (2S)-2,3-dimethylbutanoic acid.[4] Research has yet to detail its direct interactions with biological systems, such as cellular signaling pathways, receptor interactions, or enzymatic inhibition.[4] However, as a branched-chain short-chain fatty acid (SCFA), its potential biological roles can be contextualized by examining the activities of this broader class of molecules.[4]

SCFAs are well-established signaling molecules and energy sources, primarily produced by gut microbiota through the fermentation of dietary fiber.[4] Their biological effects are widespread, including the modulation of inflammatory responses, immune system regulation, and metabolic control.[4] The primary mechanisms through which SCFAs exert their effects are:

-

Activation of G protein-coupled receptors (GPCRs): Specifically, GPR41, GPR43, and GPR109A are activated by various SCFAs, leading to downstream signaling cascades that influence host physiology.[4]

-

Inhibition of histone deacetylases (HDACs): By inhibiting HDACs, SCFAs can alter gene expression, leading to changes in cellular proliferation, differentiation, and apoptosis.[4]

It is plausible that (2S)-2,3-dimethylbutanoic acid could exhibit similar activities, though this requires experimental validation.[4] The chirality of the molecule is also a critical factor, as enzymes and receptors are chiral and often exhibit stereoselectivity.[4] Therefore, the biological effects of (2S)-2,3-dimethylbutanoic acid are likely to differ from its (2R)-enantiomer.[4]

Potential signaling pathways for SCFAs.

Conclusion

(2S)-2,3-dimethylbutanoic acid is a valuable chiral building block in organic synthesis, particularly for the development of pharmaceuticals. While there is a significant gap in the understanding of its specific biological activities, its classification as a branched-chain short-chain fatty acid suggests potential roles in modulating physiological processes similar to other SCFAs. Future research is needed to elucidate the direct interactions of (2S)-2,3-dimethylbutanoic acid with biological systems to uncover any intrinsic therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2,3-Dimethylbutanoic acid, (2S)- | C6H12O2 | CID 642234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Buy (2S)-2,3-dimethylbutanoic acid (EVT-311465) | 15071-34-8 [evitachem.com]

(2R)-2,3-Dimethylbutanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

Abstract

(2R)-2,3-dimethylbutanoic acid, a chiral branched-chain fatty acid, is a molecule of significant interest in organic synthesis and drug development.[1][2] While its primary role to date has been as a versatile chiral building block for the stereoselective synthesis of complex molecules, its structural similarity to other biologically active short-chain fatty acids suggests potential, yet largely unexplored, physiological roles.[3][4] This technical guide provides a comprehensive overview of the current understanding of (2R)-2,3-dimethylbutanoic acid, with a focus on its synthetic methodologies, analytical characterization, and hypothetical positioning within metabolic and signaling pathways. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals investigating this compound.

Introduction

(2R)-2,3-dimethylbutanoic acid is a chiral carboxylic acid with the molecular formula C₆H₁₂O₂.[5][6] Its structure, featuring two methyl groups at the second and third carbon positions, results in a stereocenter at the α-carbon.[7] This chirality is a critical feature, as biological systems, including enzymes and receptors, often exhibit stereoselectivity, interacting differently with each enantiomer of a compound.[8] While its enantiomer, (2S)-2,3-dimethylbutanoic acid, also serves as a chiral building block, the specific biological implications of each stereoisomer are not well understood.[8][9]

The primary application of (2R)-2,3-dimethylbutanoic acid has been in asymmetric synthesis, where it is used to introduce chirality and control the stereochemical outcome of reactions.[2][4] This is of particular importance in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dependent on a single enantiomer.[2] Despite its utility in synthesis, a thorough review of the scientific literature reveals a significant gap in the knowledge of its direct involvement in metabolic pathways.

Potential Metabolic and Signaling Relevance

While (2R)-2,3-dimethylbutanoic acid is not a direct intermediate in the main catabolic pathway of the branched-chain amino acid isoleucine, it is structurally related to its metabolites.[7] The presence of such branched-chain fatty acids can sometimes be indicative of metabolic dysregulation.[7] The broader class of branched-chain fatty acids, many of which originate from the gut microbiome, are known to modulate metabolic and inflammatory pathways.[3]

Hypothesized Signaling Pathways

Based on the known biological activities of other short-chain fatty acids (SCFAs), two potential signaling pathways for (2R)-2,3-dimethylbutanoic acid can be hypothesized. It is crucial to note that these are areas for future investigation and have not been experimentally validated for this specific molecule.

-

G-Protein Coupled Receptor (GPCR) Agonism: SCFAs are known to activate GPCRs such as FFAR2 (GPR43) and FFAR3 (GPR41), which play roles in regulating metabolism and immune responses.[3] Investigating the potential for (2R)-2,3-dimethylbutanoic acid to act as an agonist for these or other GPCRs is a logical avenue for research.[3]

-

Histone Deacetylase (HDAC) Inhibition: Some SCFAs, like butyrate, are known HDAC inhibitors that can modulate gene expression, leading to anti-inflammatory and anti-proliferative effects.[3] While structure-activity relationship studies suggest that branching in SCFAs may decrease HDAC inhibitory activity, the potential of (2R)-2,3-dimethylbutanoic acid as an HDAC inhibitor warrants investigation.[3][8]

Caption: Hypothesized signaling pathways for (2R)-2,3-dimethylbutanoic acid.

Synthesis and Manufacturing

The enantioselective synthesis of (2R)-2,3-dimethylbutanoic acid is crucial for its application in research and development. Several methodologies have been established, with diastereoselective alkylation and enzymatic resolution being prominent approaches.[10]

Diastereoselective Alkylation using a Chiral Auxiliary

A robust method involves the use of a chiral auxiliary, such as a pseudoephedrine amide, to direct the stereoselective alkylation of a precursor.[10] This multi-step process leverages the steric hindrance of the chiral auxiliary to control the formation of the desired stereocenter.[10]

Caption: General workflow for the synthesis of (2R)-2,3-dimethylbutanoic acid.

Quantitative Data for Synthesis

The following table summarizes representative quantitative data for the synthesis of (2R)-2,3-dimethylbutanoic acid and its derivatives.

| Reaction Stage | Reagents and Conditions | Product | Diastereomeric Ratio/Enantiomeric Excess | Yield |

| Alkylation | Pseudoephedrine amide, LDA, THF, -78°C; CH₃I | (1R,2R)-Pseudoephedrine-(2R,3S)-2,3-dimethylbutanamide | >95:5 | Good to High |

| Amide Coupling | (2R)-2,3-dimethylbutanoic acid, Benzylamine, HATU, DIPEA, DMF | N-Benzyl-2,3-dimethylbutanamide | >98% | High |

| Esterification | (2R)-2,3-dimethylbutanoic acid, tert-butanol, DCC, DMAP, CH₂Cl₂ | tert-Butyl 2,3-dimethylbutanoate | >98% | High |

Data compiled from various sources.[4][10] Yields and stereoselectivity are dependent on specific reaction conditions.

Experimental Protocols

Protocol for Diastereoselective Alkylation

This protocol is a generalized procedure and may require optimization.

1. Amide Formation:

-

(S)-2-Methylbutanoic acid is converted to its acid chloride using thionyl chloride.[10]

-

The resulting acid chloride is then reacted with (1R,2R)-pseudoephedrine in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the corresponding pseudoephedrine amide.[10]

2. Enolate Formation and Alkylation:

-

Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.[11]

-

Slowly add lithium diisopropylamide (LDA) (1.1 eq, as a solution in THF/hexanes) and stir for 30 minutes to form the lithium enolate.[11]

-

Add 2-iodopropane (1.5 eq) to the enolate solution and stir at -78 °C for 4 hours.[11]

-

Quench the reaction by adding a saturated aqueous ammonium chloride solution.[11]

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.[11]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[11]

3. Auxiliary Cleavage:

-

The alkylated amide is refluxed in aqueous sulfuric acid to cleave the chiral auxiliary.[10]

-

After cleavage, the solution is made basic with NaOH, and the chiral auxiliary is extracted with an organic solvent.[11]

-

The aqueous layer is then acidified, and the target (2R)-2,3-dimethylbutanoic acid is extracted with an organic solvent.[11]

Analytical Characterization

Accurate characterization is essential to confirm the identity, purity, and enantiomeric excess of (2R)-2,3-dimethylbutanoic acid.

Caption: High-level analytical workflow for characterization.

Protocol for Chiral HPLC Analysis:

-

Mobile Phase: A typical mobile phase is a mixture of n-Hexane and isopropanol (e.g., 90:10 v/v) with a small amount of trifluoroacetic acid (0.1%).[12]

-

Column: A chiral stationary phase column, such as a Chiralcel® OD-H, is used.[12]

-

Sample Preparation: Prepare a 1 mg/mL solution of the (2R)-2,3-dimethylbutanoic acid sample in the mobile phase.[12]

-

Analysis: Inject a racemic standard to determine the retention times of both enantiomers. Then, inject the sample and integrate the peak areas to calculate the enantiomeric excess.[12]

Conclusion and Future Directions

(2R)-2,3-dimethylbutanoic acid is a well-established chiral building block with significant utility in asymmetric synthesis.[4] However, its role within biological systems remains largely uncharacterized. The structural similarity to other biologically active branched-chain and short-chain fatty acids provides a strong rationale for investigating its potential metabolic and signaling functions.[3]

Future research should focus on:

-

Screening (2R)-2,3-dimethylbutanoic acid for activity at known SCFA receptors, such as FFAR2 and FFAR3.[3]

-

Assessing its potential as an HDAC inhibitor.[3]

-

Conducting metabolomic studies to determine its metabolic fate in various cell types and in vivo.[8]

-

Performing comparative studies with its (2S)-enantiomer to elucidate the role of stereochemistry in any observed biological activity.[8]

A deeper understanding of the biological role of (2R)-2,3-dimethylbutanoic acid could unveil new therapeutic opportunities and provide further insights into the metabolic impact of branched-chain fatty acids.

References

- 1. Buy (2R)-2,3-dimethylbutanoic acid | 27855-05-6 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C6H12O2 | CID 26608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2R)-2,3-dimethylbutanoic acid | C6H12O2 | CID 16126808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound, (2S)- | C6H12O2 | CID 642234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to Chiral Recognition Studies with 2,3-Dimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2,3-dimethylbutanoic acid is a chiral carboxylic acid that has become a valuable building block in asymmetric synthesis, drug development, and materials science.[1][2] Its unique stereochemistry, featuring methyl groups at both the α and β positions, creates significant steric hindrance that influences its reactivity and interactions.[3] The ability to distinguish between the enantiomers of chiral compounds, known as chiral recognition, is critical in the pharmaceutical industry, where the therapeutic activity and toxicity of a drug are often linked to a single enantiomer.[2] This guide provides an in-depth overview of the methodologies, quantitative data, and experimental protocols for leveraging 2,3-dimethylbutanoic acid in chiral recognition studies.

The applications of this compound in this field are multifaceted. It can be used as a chiral building block to control the stereochemistry of reactions, as a derivatizing agent to enable the analysis of other chiral molecules, and as a component in the development of novel chiral stationary phases for chromatography.[1][4]

Core Mechanisms of Chiral Recognition

The chiral center of this compound allows it to interact differently with other chiral molecules. This differential interaction is the basis for chiral recognition and can be exploited in several analytical techniques.

-

Chiral Derivatizing Agent: The carboxylic acid group of this compound can react with chiral alcohols or amines to form diastereomeric esters or amides.[1] Unlike enantiomers, diastereomers have different physical properties and can be distinguished by standard analytical techniques like NMR spectroscopy and achiral chromatography.[1] The bulky 2,3-dimethylbutyl group often creates significant differences in the chemical environments of the resulting diastereomers, leading to well-resolved signals.[1]

-

Chiral Selector for Chromatography: When covalently bonded to a solid support like silica gel, this compound can create a chiral stationary phase (CSP) for High-Performance Liquid Chromatography (HPLC).[1] Enantioselective separation on such a CSP occurs due to transient diastereomeric interactions between the analyte enantiomers and the chiral selector. These interactions are a combination of hydrogen bonding, dipole-dipole forces, and steric hindrance.[1]

-

Component of Chiral Sensors: The principles of chiral recognition can be extended to develop enantioselective sensors. By incorporating the this compound motif into a sensor platform, it's possible to generate a measurable signal, such as a change in fluorescence or an electrochemical response, that differs upon interaction with each enantiomer of a target molecule.[1]

Analytical Workflows and Methodologies

A robust analytical workflow is essential for the characterization and chiral purity assessment of this compound and its derivatives. The general process involves an initial purity assessment, followed by a definitive chiral separation to determine the enantiomeric excess (e.e.).[5]

Caption: High-level workflow for analytical characterization.

Direct Chiral HPLC Separation

Direct separation using a chiral stationary phase is a common method for analyzing the enantiomers of this compound. Polysaccharide-based CSPs are frequently employed for this purpose.[6]

Caption: Workflow for direct chiral HPLC analysis.

Experimental Protocol: Direct Chiral HPLC [5][7]

-

Mobile Phase Preparation: Prepare a mobile phase, typically consisting of n-Hexane and Isopropanol (IPA) with an acidic modifier like Trifluoroacetic Acid (TFA). A common composition is 90:10 (v/v) n-Hexane:IPA + 0.1% TFA. Filter the mobile phase through a 0.45 µm filter and degas it.[5][8]

-

Standard and Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase to serve as a standard. Prepare the sample solution at the same concentration.[5]

-

HPLC System and Conditions:

-

Column: Use a polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak AD-H).[5][7]

-

Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[5]

-

Injection: Inject a racemic standard (e.g., 10 µL) to determine the retention times for the (R) and (S) enantiomers. Then, inject the sample solution.[7]

-

Detection: Monitor the eluent at a suitable wavelength, such as 210 nm.[7]

-

-

Data Analysis: Identify the peaks corresponding to the (2R) and (2S) enantiomers. Integrate the peak areas to calculate the enantiomeric excess (% e.e.).[5]

Indirect Chiral Analysis via Derivatization

This approach involves converting the enantiomers into diastereomers using a chiral derivatizing agent. These diastereomers can then be separated on a standard achiral column by either GC or HPLC.[6][9] This method is often necessary for GC analysis to ensure volatility and can be beneficial for HPLC to improve UV detection.[10]

Caption: Workflow for indirect chiral analysis with derivatization.

Experimental Protocol: Diastereomeric Esterification and GC Analysis [9]

-

Acid Chloride Formation: In a reaction vial, dissolve ~10 mg of the this compound sample in 1 mL of anhydrous toluene. Add 1.2 equivalents of oxalyl chloride and one drop of anhydrous DMF. Stir at room temperature for 1 hour until gas evolution stops.

-

Esterification: In a separate vial, dissolve 1.5 equivalents of a chiral alcohol (e.g., (S)-(-)-2-octanol) and 1.5 equivalents of pyridine in 1 mL of anhydrous toluene. Slowly add the acid chloride solution to the alcohol solution at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Work-up: Quench the reaction with 1M HCl. Extract the organic layer with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and reconstitute the residue in hexane for GC analysis.

-

GC System and Conditions:

-

Column: Use a standard non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Initial temperature 80°C (hold 2 min), ramp at 10°C/min to 200°C (hold 5 min).[7]

-

Carrier Gas: Helium at 1.0 mL/min.

-

Detector: FID or MS.

-

-

Data Analysis: The two diastereomeric esters will be separated. Calculate the % e.e. using the formula: % e.e. = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100, where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer.[9]

Quantitative Data Summary

The following tables summarize typical chromatographic conditions and expected results for the chiral analysis of this compound. These values are representative and may require optimization for specific instruments and samples.[6]

Table 1: Representative Conditions for Direct Chiral HPLC Analysis [7]

| Parameter | Value |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / TFA (90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Table 2: Representative Conditions for Indirect Chiral GC Analysis (Post-Derivatization) [7][9]

| Parameter | Value |

| Derivatizing Agent | (S)-(-)-2-octanol |

| Column | HP-5 (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250 °C |

| Oven Program | 80°C (2 min), then 10°C/min to 200°C (5 min) |

| Carrier Gas | Helium, 1.0 mL/min |

| Detector | FID or MS (EI, 70 eV) |

Advanced Techniques for Enantiomeric Enrichment

For preparative-scale separations or to improve the enantiomeric purity of a sample, several techniques can be employed.

Diastereomeric Salt Crystallization

This classical resolution method involves reacting the racemic carboxylic acid with a chiral base (resolving agent) to form diastereomeric salts. These salts have different solubilities in a given solvent, allowing one to be selectively crystallized.[10][11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy (2R)-2,3-dimethylbutanoic acid | 27855-05-6 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structural Isomers of 2,3-Dimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 2,3-dimethylbutanoic acid, which are isomers of hexanoic acid (C₆H₁₂O₂). This document details their physicochemical properties, experimental protocols for their synthesis and characterization, and explores their relevance in biological signaling pathways, particularly for professionals in drug development.

Introduction to the Structural Isomers of Hexanoic Acid

Hexanoic acid and its structural isomers are saturated fatty acids that play various roles in biological systems and serve as important intermediates in chemical synthesis. Branched-chain fatty acids (BCFAs), a subgroup of these isomers, are increasingly recognized for their biological activities, including their role in metabolic regulation. Understanding the distinct properties of each isomer is crucial for their application in research and drug development.

The eight structural isomers of carboxylic acids with the molecular formula C₆H₁₂O₂ are:

-

Hexanoic acid

-

2-Methylpentanoic acid

-

3-Methylpentanoic acid

-

4-Methylpentanoic acid

-

2,2-Dimethylbutanoic acid

-

This compound

-

3,3-Dimethylbutanoic acid

-

2-Ethylbutanoic acid

A classification of these isomers based on their carbon backbone is presented below.

Physicochemical Properties

The structural variations among the isomers of hexanoic acid lead to differences in their physical and chemical properties. A summary of key physicochemical data is presented in Table 1 for comparative analysis.

| Isomer | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Hexanoic acid | 116.16 | 205.8 | -3.4 | 0.929 | 1.416 |

| 2-Methylpentanoic acid | 116.16 | 196-197 | - | 0.931 | 1.414 |

| 3-Methylpentanoic acid | 116.16 | 196-198 | -41 | 0.930 | 1.416 |

| 4-Methylpentanoic acid | 116.16 | 199-201 | -35 | 0.923 | 1.414 |

| 2,2-Dimethylbutanoic acid | 116.16 | 187.3 | -14 | 0.928 | 1.4154 |

| This compound | 116.16 | 190 | -2 | 0.928 | 1.423 |

| 3,3-Dimethylbutanoic acid | 116.16 | 185-190 | -11 | 0.912 | 1.411 |

| 2-Ethylbutanoic acid | 116.16 | 194 | -15 | 0.920 | 1.413 |

Experimental Protocols

Synthesis of Branched-Chain Hexanoic Acid Isomers via Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for the preparation of substituted carboxylic acids. A general protocol is provided below, which can be adapted for the synthesis of various isomers by selecting the appropriate alkyl halide(s).

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Absolute ethanol

-

Primary alkyl halide (e.g., 2-bromopropane, 1-bromobutane)

-

5 M NaOH solution

-

6 M H₂SO₄ solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard reflux and distillation glassware

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.

-

Alkylation: Add diethyl malonate dropwise to the sodium ethoxide solution with stirring. After the addition is complete, add the desired alkyl halide dropwise and reflux the mixture for 2-3 hours. For disubstituted isomers, a second alkylation step can be performed by adding another equivalent of sodium ethoxide followed by the second alkyl halide.

-

Saponification: After cooling, add 5 M NaOH solution to the reaction mixture and reflux for 2-3 hours to hydrolyze the ester groups.

-

Decarboxylation: Cool the mixture and acidify with 6 M H₂SO₄. Heat the mixture to induce decarboxylation, which will be evident by the evolution of CO₂. Continue heating until gas evolution ceases.

-

Workup and Purification: Cool the reaction mixture and extract the carboxylic acid product with diethyl ether. Wash the ether layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation. The crude product can be purified by distillation.

Characterization of Structural Isomers

A combination of gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy is typically employed for the separation and unambiguous identification of hexanoic acid isomers.

Sample Preparation (Fatty Acid Methyl Esters - FAMEs):

-

To the extracted lipid sample, add a solution of 2% H₂SO₄ in methanol.

-

Heat the mixture at 60°C for 1 hour.

-

After cooling, add 1 mL of hexane and 0.5 mL of water, and vortex thoroughly.

-

Centrifuge to separate the phases and transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

GC-MS Conditions:

-

Column: A polar capillary column (e.g., DB-WAX or equivalent) is recommended for the separation of FAME isomers.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp at a controlled rate (e.g., 5°C/min) to a final temperature of around 240°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data is collected in full scan mode.

-

Identification: Isomers are identified by their retention times and by comparing their mass spectra to a reference library (e.g., NIST).

Sample Preparation:

-

Dissolve the fatty acid isomer in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

NMR Acquisition:

-

¹H NMR: A standard single-pulse experiment is used to obtain the proton spectrum. Key signals include the carboxylic acid proton (~10-12 ppm), protons alpha to the carbonyl group (~2.2-2.5 ppm), and the various methyl and methylene protons in the alkyl chain.

-

¹³C NMR: A proton-decoupled experiment provides a spectrum with a single peak for each unique carbon atom. The carbonyl carbon is typically observed around 170-180 ppm.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the specific branching pattern of the isomer.

Biological Significance and Signaling Pathways for Drug Development

Branched-chain fatty acids (BCFAs) are not just metabolic intermediates but also signaling molecules that can modulate the activity of nuclear receptors, such as the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a key regulator of lipid metabolism, and its activation can have therapeutic implications for metabolic disorders.[1]

BCFAs can act as endogenous ligands for PPARα. Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, activation, and oxidation in both peroxisomes and mitochondria.

Key PPARα target genes include:

-

Acyl-CoA Oxidase 1 (ACOX1): The rate-limiting enzyme in peroxisomal fatty acid β-oxidation.

-

Carnitine Palmitoyltransferase 1A (CPT1A): Essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.

-

Cytochrome P450 4A1 (CYP4A1): Involved in fatty acid ω-oxidation.

The activation of these genes by BCFAs can lead to a reduction in cellular lipid accumulation and modulate inflammatory responses, making the PPARα signaling pathway an attractive target for the development of drugs for metabolic syndrome, non-alcoholic fatty liver disease, and other related conditions.

References

The Unexplored Signaling Potential of (2S)-2,3-dimethylbutanoic Acid: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document serves as an in-depth technical guide on the potential function of (2S)-2,3-dimethylbutanoic acid in cell signaling. Given the current scarcity of direct research on this specific molecule's signaling roles, this guide provides a framework for investigation based on the known activities of structurally related compounds, namely short-chain fatty acids (SCFAs) and branched-chain fatty acids.

Introduction: A Molecule of Untapped Potential

(2S)-2,3-dimethylbutanoic acid is a chiral short-chain fatty acid whose primary documented application is as a building block in the stereoselective synthesis of more complex molecules, including pharmaceuticals.[1][2] However, its structural similarity to known bioactive metabolites suggests a potential, yet unexplored, role in cellular signaling.[1] Metabolites are increasingly recognized not just as passive substrates for biological processes, but as key regulators of cell phenotype and behavior.[3] This guide synthesizes the current understanding of related signaling molecules to propose potential mechanisms of action and experimental approaches to elucidate the function of (2S)-2,3-dimethylbutanoic acid.

The chirality of this molecule, denoted by the "(2S)-" prefix, is a critical aspect, as biological systems like enzymes and receptors are chiral and often exhibit stereoselectivity.[1] This implies that the biological effects of (2S)-2,3-dimethylbutanoic acid are likely distinct from its (2R)-enantiomer.[1]

Potential Mechanisms of Action in Cell Signaling

The biological activities of short-chain fatty acids are well-established, providing a foundation for hypothesizing the signaling functions of (2S)-2,3-dimethylbutanoic acid. The primary mechanisms through which SCFAs exert their effects are via activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[4]

G-Protein Coupled Receptor (GPCR) Activation

Several GPCRs, including Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41), are activated by SCFAs.[4] These receptors are integral to regulating metabolic and immune responses.[4] It is plausible that (2S)-2,3-dimethylbutanoic acid could act as a ligand for these or other, yet unidentified, GPCRs.

The activation of these GPCRs initiates downstream signaling cascades that can influence a variety of cellular processes. For instance, FFAR2 activation has been linked to the modulation of inflammatory responses in immune cells.

Hypothetical Signaling Pathway: GPCR Activation

Caption: Hypothetical GPCR signaling cascade for (2S)-2,3-dimethylbutanoic acid.

Histone Deacetylase (HDAC) Inhibition

Certain SCFAs, such as butyrate, are known inhibitors of histone deacetylases (HDACs).[4] By inhibiting HDACs, these molecules can alter gene expression, leading to anti-inflammatory and anti-proliferative effects.[4] The structural characteristics of (2S)-2,3-dimethylbutanoic acid suggest that it could also possess HDAC inhibitory activity.

HDAC inhibition leads to the hyperacetylation of histones, which results in a more open chromatin structure, thereby facilitating gene transcription. This mechanism is a key area of investigation for cancer therapeutics.

Hypothetical Mechanism: HDAC Inhibition

References

Unraveling the Biological Significance of (2R)-2,3-dimethylbutanoic acid: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 23, 2025 – As the landscape of drug discovery and development continues to evolve, the exploration of novel molecular entities with therapeutic potential is paramount. This technical guide provides a comprehensive overview of the current understanding and future research directions for the chiral short-chain fatty acid, (2R)-2,3-dimethylbutanoic acid. While direct biological data on this specific enantiomer remains limited, its structural similarity to other biologically active short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs) provides a strong foundation for hypothesizing its potential roles in cellular signaling and epigenetic regulation.

This document is intended for researchers, scientists, and drug development professionals, offering a curated synthesis of existing knowledge on related compounds, detailed experimental protocols for investigation, and a forward-looking perspective on the potential of (2R)-2,3-dimethylbutanoic acid.

Introduction: The Untapped Potential of a Chiral Fatty Acid

(2R)-2,3-dimethylbutanoic acid is a chiral carboxylic acid whose biological significance is largely unexplored. Its primary application to date has been as a chiral building block in asymmetric synthesis. However, the well-documented biological activities of structurally related SCFAs and BCFAs suggest that this molecule may possess significant, undiscovered physiological roles. These related fatty acids are known to act as signaling molecules and epigenetic modulators, influencing a wide array of biological processes from metabolism and inflammation to cell proliferation and differentiation. This guide will explore the two primary hypothesized mechanisms of action for (2R)-2,3-dimethylbutanoic acid: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

Hypothesized Mechanisms of Action

G-Protein Coupled Receptor (GPCR) Activation

Short-chain fatty acids are well-established ligands for a subset of GPCRs, most notably Free Fatty Acid Receptor 2 (FFAR2 or GPR43) and Free Fatty Acid Receptor 3 (FFAR3 or GPR41). These receptors are expressed in various tissues, including immune cells, adipocytes, and gut epithelial cells, and play crucial roles in metabolic and inflammatory signaling.

Activation of FFAR2 by SCFAs can lead to the coupling of different G-proteins, primarily Gαq/11 and Gαi/o. Gαq/11 activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i) and the activation of downstream signaling cascades such as the MAP kinase pathway. Conversely, Gαi/o coupling inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. FFAR3 activation primarily couples to the Gαi/o pathway, leading to the inhibition of cAMP production.

Given its structure, it is plausible that (2R)-2,3-dimethylbutanoic acid could act as a selective agonist or antagonist at these receptors, thereby modulating cellular responses in a stereospecific manner.

Hypothetical Signaling Pathway of (2R)-2,3-dimethylbutanoic acid via FFAR2

Caption: Hypothetical FFAR2 signaling cascade activated by (2R)-2,3-dimethylbutanoic acid.

Histone Deacetylase (HDAC) Inhibition

Certain SCFAs, notably butyrate, are known inhibitors of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, SCFAs can induce histone hyperacetylation, leading to a more open chromatin structure and the altered expression of genes involved in processes such as cell cycle arrest, apoptosis, and inflammation. The structural features of (2R)-2,3-dimethylbutanoic acid warrant investigation into its potential as an HDAC inhibitor.

Quantitative Data for Structurally Related Fatty Acids

To provide a framework for understanding the potential potency of (2R)-2,3-dimethylbutanoic acid, the following tables summarize the known activities of various SCFAs and BCFAs on FFARs and HDACs.

Table 1: Agonist Potencies of Short-Chain Fatty Acids at FFAR2 and FFAR3

| Compound | Receptor | Assay Type | EC50 (µM) | Reference |

| Acetate | FFAR2 | Calcium Mobilization | 250-500 | |

| Propionate | FFAR2 | Calcium Mobilization | 250-500 | |

| Butyrate | FFAR2 | Calcium Mobilization | >1000 | [1] |

| Acetate | FFAR3 | cAMP Inhibition | >10000 | [1] |

| Propionate | FFAR3 | cAMP Inhibition | ~30 | [1] |

| Butyrate | FFAR3 | cAMP Inhibition | ~20 | [1] |

| Valerate | FFAR3 | cAMP Inhibition | ~50 | [1] |

Table 2: Inhibitory Activities of Short-Chain Fatty Acids against HDACs

| Compound | Target | Assay Type | IC50 (mM) | Reference |

| Butyrate | Total HDAC (HT-29 nuclear extract) | Fluorometric | 0.09 | [2] |

| Propionate | Total HDAC (HT-29 nuclear extract) | Fluorometric | >1 | [2] |

| Phenylbutyrate | Total HDAC (DS19 nuclear extract) | Fluorometric | 0.62 | [3] |

| Valproic Acid | HDAC1 | Fluorometric | ~0.4-0.8 | [4] |

Experimental Protocols for Biological Investigation

To facilitate the investigation of the biological effects of (2R)-2,3-dimethylbutanoic acid, detailed protocols for key in vitro assays are provided below.

GPCR Activation Assays

This assay measures the ability of a compound to stimulate Gαq/11-coupled receptors, leading to an increase in intracellular calcium.

Materials:

-

HEK293 cells stably expressing FFAR2

-

Fluo-4 AM calcium indicator

-

Probenecid

-

Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS/HEPES)

-

96-well black, clear-bottom microplates

-

(2R)-2,3-dimethylbutanoic acid and other test compounds

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed HEK293-FFAR2 cells into 96-well plates at a density of 50,000-80,000 cells per well and culture overnight.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HHBS/HEPES containing 2-5 µM Fluo-4 AM and 2.5 mM probenecid.

-

Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

-

-

Compound Preparation: Prepare serial dilutions of (2R)-2,3-dimethylbutanoic acid and control compounds in HHBS/HEPES at 5x the final desired concentration.

-

Fluorescence Measurement:

-

Place the cell plate into a fluorescence plate reader (e.g., FlexStation or FLIPR).

-

Set the excitation wavelength to 494 nm and the emission wavelength to 516 nm.

-

Record a baseline fluorescence for 15-30 seconds.

-

Automatically inject 25 µL of the 5x compound solution into each well.

-

Continue to record the fluorescence intensity for 2-3 minutes.

-

-

Data Analysis:

-

The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

Plot ΔRFU against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

This assay measures the ability of a compound to activate Gαi/o-coupled receptors, leading to a decrease in intracellular cAMP levels.

Materials:

-

CHO-K1 cells stably expressing FFAR3

-

TR-FRET cAMP assay kit (e.g., from Cisbio, PerkinElmer)

-

Forskolin

-

IBMX (3-isobutyl-1-methylxanthine)

-

Cell culture medium and assay buffer

-

384-well white, low-volume microplates

-

(2R)-2,3-dimethylbutanoic acid and other test compounds

-

TR-FRET compatible plate reader

Procedure:

-

Cell Preparation: Harvest CHO-K1-FFAR3 cells and resuspend them in assay buffer containing 0.5 mM IBMX to a density of 1,000-4,000 cells per 5 µL.

-

Compound and Forskolin Preparation:

-

Prepare serial dilutions of (2R)-2,3-dimethylbutanoic acid in assay buffer.

-

Prepare a forskolin solution in assay buffer at a concentration that will elicit an EC80 response.

-

-

Assay Procedure:

-

Dispense 5 µL of the cell suspension into each well of a 384-well plate.

-

Add 2.5 µL of the test compound or vehicle.

-

Add 2.5 µL of the forskolin solution.

-

Incubate the plate at room temperature for 30 minutes.

-

-

cAMP Detection:

-

Add 5 µL of the cAMP-d2 conjugate followed by 5 µL of the anti-cAMP-cryptate conjugate (as per the kit instructions).

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

TR-FRET Measurement: Read the plate on a TR-FRET compatible reader with excitation at 320-340 nm and emission at 620 nm and 665 nm.

-

Data Analysis:

-

Calculate the 665/620 nm emission ratio.

-

Convert the ratio to cAMP concentration using a standard curve.

-

Plot the percentage of forskolin-stimulated cAMP inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

HDAC Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Developer solution (containing trypsin)

-

Trichostatin A (TSA) as a positive control inhibitor

-

96-well black microplates

-

(2R)-2,3-dimethylbutanoic acid and other test compounds

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of (2R)-2,3-dimethylbutanoic acid and TSA in HDAC assay buffer.

-

Dilute the HDAC enzyme and the fluorogenic substrate in HDAC assay buffer to the desired concentrations.

-

-

Enzymatic Reaction:

-

In a 96-well plate, add 50 µL of HDAC assay buffer, 5 µL of the test compound or vehicle, and 20 µL of the diluted HDAC enzyme.

-

Pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate.

-

Incubate at 37°C for 30-60 minutes.

-

-

Signal Development:

-

Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution (containing trypsin and TSA to stop further HDAC activity).

-

Incubate at room temperature for 15-20 minutes.

-

-

Fluorescence Measurement: Read the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Proposed Experimental Workflow for Investigating the Biological Activity of (2R)-2,3-dimethylbutanoic acid

Caption: A proposed workflow for the comprehensive biological characterization of (2R)-2,3-dimethylbutanoic acid.

Conclusion and Future Directions

While the biological effects of (2R)-2,3-dimethylbutanoic acid are yet to be directly elucidated, the information presented in this guide provides a robust framework for its investigation. The structural similarities to known bioactive SCFAs and BCFAs strongly suggest its potential as a modulator of GPCR signaling and HDAC activity. The provided experimental protocols offer a clear path forward for researchers to systematically evaluate these hypotheses.

Future research should focus on a comprehensive screening of (2R)-2,3-dimethylbutanoic acid against a panel of relevant GPCRs and HDAC isoforms to determine its potency and selectivity. Subsequent studies should then delve into its effects in cellular and in vivo models of metabolic and inflammatory diseases. The chirality of this molecule is of particular interest, and comparative studies with its (2S)-enantiomer will be crucial to understanding the stereospecificity of its biological interactions. The elucidation of the biological activities of (2R)-2,3-dimethylbutanoic acid could unveil a novel class of therapeutic agents with the potential to address a range of unmet medical needs.

References

- 1. Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gsartor.org [gsartor.org]

- 4. researchgate.net [researchgate.net]

2,3-dimethylbutanoic acid as a branched-chain short-chain fatty acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dimethylbutanoic acid, a chiral branched-chain short-chain fatty acid (BCFA). While specific biological activity data for this molecule is currently limited in scientific literature, this document contextualizes its potential roles by examining the broader class of short-chain fatty acids (SCFAs) and related BCFAs. This guide covers the physicochemical properties, metabolic origins, potential signaling pathways, and detailed experimental protocols for the analysis of this compound. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams in the DOT language.

Introduction

This compound, also known as α,β-dimethylbutyric acid, is a six-carbon branched-chain fatty acid with the molecular formula C₆H₁₂O₂.[1] Its structure includes two methyl groups at the second and third carbon positions, with the alpha-carbon (C2) being a chiral center, resulting in two enantiomers: (2R)-2,3-dimethylbutanoic acid and (2S)-2,3-dimethylbutanoic acid.[1] As a BCFA, this compound is of interest due to the established roles of SCFAs and BCFAs as important signaling molecules and energy sources, primarily produced by the gut microbiota through the fermentation of dietary fiber and branched-chain amino acids.[2][3]

While extensively used as a chiral building block in organic synthesis, the direct biological activities of this compound remain largely unexplored.[2] This guide will synthesize the available information and provide a framework for future research by detailing its known properties, metabolic context, and potential biological functions based on related compounds.

Physicochemical Properties

This compound is typically a colorless liquid.[4] Its properties are summarized in the tables below. Discrepancies in reported values can be attributed to different experimental conditions and the specific enantiomer or racemic mixture being analyzed.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [4] |

| Boiling Point | Approx. 190 °C | [5] |

| 191 °C | [4] | |

| 62-63 °C @ 1 Torr | [6] | |

| Melting Point | Approx. 10 °C | [5] |

| -1.5 °C to -2 °C | [4][6] | |

| Density | Approx. 0.87 g/cm³ | [5] |

| 0.9446 g/cm³ @ 0 °C | [6] | |

| 0.928 - 0.944 g/mL | [4] | |

| Solubility | Soluble in water, ethanol, ether | [5] |

Table 2: Molecular and Spectroscopic Data of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂ | [4][5] |

| Molecular Weight | 116.16 g/mol | [4][5] |

| Exact Mass | 116.083729621 Da | [4][7] |

| CAS Number (Racemic) | 14287-61-7 | [6] |

| CAS Number ((2S)-enantiomer) | 15071-34-8 | [4][7] |

| CAS Number ((2R)-enantiomer) | 27855-05-6 | [8] |

| InChIKey (Racemic) | XFOASZQZPWEJAA-UHFFFAOYSA-N | [6] |

| Canonical SMILES (Racemic) | O=C(O)C(C)C(C)C | [6] |

Metabolic Pathways

This compound is a key metabolite in the catabolic pathway of the essential branched-chain amino acid (BCAA), isoleucine.[1] The breakdown of isoleucine occurs through a series of enzymatic reactions, primarily in the mitochondria. While a definitive, universally agreed-upon detailed pathway leading to this compound is not consistently presented across all literature, a plausible pathway involves the transamination and oxidative decarboxylation of isoleucine, followed by subsequent metabolic steps.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the activities of other SCFAs and BCFAs suggest two primary mechanisms through which it may exert biological effects: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[2]

G-Protein Coupled Receptor (GPCR) Agonism

SCFAs are known agonists for several GPCRs, most notably GPR41 (also known as FFAR3) and GPR43 (FFAR2).[9] These receptors are expressed in various tissues, including immune cells, adipocytes, and enteroendocrine cells, and are involved in regulating metabolism and immune responses.[10][11] Activation of GPR41/43 can trigger downstream signaling cascades involving Gαi/o and Gαq proteins, leading to the inhibition of adenylyl cyclase (decreasing cAMP) and activation of phospholipase C (increasing intracellular calcium), respectively.[1][12]

Histone Deacetylase (HDAC) Inhibition

Certain SCFAs, particularly butyrate, are well-characterized inhibitors of HDACs.[13] By inhibiting these enzymes, SCFAs can increase histone acetylation, leading to a more open chromatin structure and altered gene expression.[14] This can result in various cellular effects, including cell cycle arrest, differentiation, and apoptosis. Structure-activity relationship studies suggest that branching in SCFAs may decrease their HDAC inhibitory activity compared to their straight-chain counterparts.[2] Therefore, while this compound may possess some HDAC inhibitory potential, it is likely to be less potent than butyrate.[2]

Quantitative Data

There is a significant lack of quantitative data in the scientific literature regarding the specific biological activities of this compound. However, data for related SCFAs in human fecal samples are presented for context.

Table 3: Concentration of Short-Chain Fatty Acids in Normal Human Feces

| Short-Chain Fatty Acid | Concentration (mmol/kg wet weight) - Median (Range) | Source(s) |

| Acetic acid | 37.4 (12.8-103.4) | [15] |

| Propionic acid | 12.5 (4.5-27.8) | [15] |

| i-Butyric acid | 2.2 (0.7-3.8) | [15] |

| n-Butyric acid | 12.4 (4.0-53.0) | [15] |

| i-Valeric acid | 3.2 (0.8-5.9) | [15] |

| n-Valeric acid | 2.4 (0.6-3.8) | [15] |

| n-Caproic acid | 0.5 (0.0-3.6) | [15] |

| Total SCFAs | 76.8 (27.9-187.7) | [15] |

Experimental Protocols

The analysis of this compound, like other SCFAs, often requires specific sample preparation and analytical techniques due to its volatility and polarity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis with Derivatization

Direct analysis of free carboxylic acids by GC can be challenging. Derivatization to form more volatile and thermally stable esters is a common and effective strategy.

Objective: To quantify this compound in a biological matrix by GC-MS after silylation.

Protocol: Silylation using BSTFA for GC-MS Analysis [5]

-

Sample Preparation:

-

If the sample is aqueous, evaporate to dryness under a stream of nitrogen. Water can interfere with the silylation reaction.[5]

-

For fecal samples, homogenize in a suitable buffer and centrifuge to obtain a clear supernatant before drying.

-

-

Derivatization:

-

To 1-10 mg of the dried sample in a reaction vial, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).[5]

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[5]

-

Cap the vial tightly and heat at 60-70°C for 30-60 minutes. For sterically hindered acids like this compound, a longer reaction time may be necessary.[5]

-

-

GC-MS Analysis:

-

After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Column: A capillary column suitable for volatile fatty acid analysis (e.g., DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm).[16]

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 200°C, and hold for 5 minutes.[16]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[16]

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.[16]

-

Mass Range: m/z 35-200.[16]

-

-

Data Analysis:

-

Identify the trimethylsilyl (TMS) ester of this compound based on its retention time and mass spectrum compared to a derivatized standard.

-

Quantify using a calibration curve prepared from derivatized standards of known concentrations.

-

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

To separate the (2R) and (2S) enantiomers of this compound, chiral HPLC is necessary. This can be achieved directly on a chiral stationary phase (CSP) or indirectly by forming diastereomers that can be separated on a standard achiral column.

Objective: To separate and quantify the enantiomers of this compound by direct chiral HPLC.

Protocol: Direct Chiral HPLC Analysis [17]

-

Sample Preparation:

-

HPLC System and Conditions:

-

Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).[16]

-

Mobile Phase: A mixture of n-Hexane, Isopropanol, and Trifluoroacetic acid (TFA) (e.g., 95:5:0.1, v/v/v).[16]

-

Flow Rate: 1.0 mL/min.[16]

-

Column Temperature: 25 °C.[16]

-

Detection Wavelength: 210 nm.[16]

-

Injection Volume: 10 µL.[16]

-

-

Analysis:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject a racemic standard to determine the retention times of the (2R) and (2S) enantiomers.

-

Inject the sample solution.

-

-

Data Analysis:

-

Identify the peaks corresponding to each enantiomer based on their retention times.

-

Quantify each enantiomer by comparing its peak area to a calibration curve prepared from standards of the pure enantiomers, if available.

-

Calculate the enantiomeric excess (% ee) if required.

-

Conclusion and Future Directions

This compound is a structurally interesting branched-chain short-chain fatty acid with a clear metabolic link to isoleucine catabolism. While its specific biological functions are yet to be determined, its structural similarity to other biologically active SCFAs and BCFAs suggests potential roles in metabolic and immune regulation through GPCR activation and HDAC inhibition. The lack of specific biological data highlights a significant research gap.

Future research should focus on:

-

Screening for Biological Activity: Direct experimental assessment of the interaction of both (2R)- and (2S)-2,3-dimethylbutanoic acid with GPR41, GPR43, and a panel of HDAC enzymes is crucial.

-

Metabolic Studies: Investigating the metabolic fate of this compound in various cell types and in vivo will clarify its role in cellular metabolism.

-

Quantification in Biological Samples: Establishing the concentration of this compound in different biological matrices (e.g., feces, plasma, tissues) in healthy and diseased states will provide important physiological context.

-

Gut Microbiota Studies: Investigating which specific gut bacteria produce this compound from isoleucine and how its production is influenced by diet and host factors.

The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to begin exploring the biological significance of this understudied metabolite.

References

- 1. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. The therapeutic potential of GPR43: a novel role in modulating metabolic health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. benchchem.com [benchchem.com]

- 9. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nutritional epigenetics - Wikipedia [en.wikipedia.org]

- 15. Short-chain fatty acids in the normal human feces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,3-Dimethylbutanoic Acid

This technical guide provides a comprehensive overview of 2,3-dimethylbutanoic acid, a branched-chain carboxylic acid significant in various chemical and pharmaceutical applications.[1] The presence of a chiral center at the C2 position means it exists as two distinct enantiomers, (2S)-2,3-dimethylbutanoic acid and (2R)-2,3-dimethylbutanoic acid, each with unique properties and applications.[2] This document covers its chemical properties, synthesis methodologies, and applications, with a focus on providing researchers, scientists, and drug development professionals with detailed, actionable information.

Chemical Identity and Physicochemical Properties

This compound, also known as 2,3-dimethylbutyric acid, is a branched short-chain fatty acid.[2] Its structure, featuring methyl groups at both the alpha and beta positions, gives rise to its stereoisomeric forms.[2][3]

CAS Registry Numbers

The Chemical Abstracts Service (CAS) has assigned the following registry numbers to this compound and its stereoisomers:

| Compound Name | CAS Registry Number |

| This compound (racemic mixture) | 14287-61-7[4][5][6] |

| (2S)-2,3-dimethylbutanoic acid | 15071-34-8[1][3] |

| (2R)-2,3-dimethylbutanoic acid | 27855-05-6[7] |

Physicochemical Data

The physical and molecular properties of this compound are summarized in the tables below. It is typically a colorless liquid.[1][3]

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | Approx. 190 °C | [1][3] |

| 62-63 °C @ 1 Torr | [1][6] | |

| Melting Point | Approx. 10 °C | [3] |

| -1.5 °C | [6][7] | |

| Density | Approx. 0.87 g/cm³ | [3] |

| 0.9446 g/cm³ @ 0 °C | [1][6] | |

| Solubility | Soluble in water, ethanol, and ether | [3] |

Table 2: Molecular and Spectroscopic Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂ | [1][3][4][7] |

| Molecular Weight | 116.16 g/mol | [1][3][4][7] |

| Exact Mass | 116.083729621 Da | [1] |

| ¹H-NMR (Carboxyl Proton) | ~ δ 9.0 ppm (Singlet) | [5] |

| ¹H-NMR (Methyl Groups) | ~ δ 1.0 ppm (Varies: Doublet, etc.) | [5] |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceuticals and as a chiral auxiliary.[1][8] Several methodologies have been developed, including cyanohydrin synthesis, diastereoselective alkylation, and enzymatic resolution.

General Reactivity

The carboxylic acid group in this compound dictates its primary reactivity. It can undergo oxidation, reduction to form 2,3-dimethylbutanol, and substitution reactions to form acyl chlorides, esters, and amides, which are valuable synthetic intermediates.[1][3]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H12O2 | CID 26608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy (2S)-2,3-dimethylbutanoic acid (EVT-311465) | 15071-34-8 [evitachem.com]

- 4. 2,3-methylbutanoic acid [webbook.nist.gov]

- 5. This compound | 14287-61-7 | Benchchem [benchchem.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Buy (2R)-2,3-dimethylbutanoic acid | 27855-05-6 [smolecule.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Asymmetric Synthesis of (2S)-2,3-Dimethylbutanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2,3-Dimethylbutanoic acid is a chiral carboxylic acid that serves as a critical building block in the synthesis of a variety of biologically active molecules and pharmaceutical agents. The specific stereochemistry at the C2 position is often paramount for the desired therapeutic efficacy and pharmacological profile of the final drug substance. Consequently, the development of robust and efficient asymmetric syntheses to access this enantiomerically pure building block is of significant interest to the scientific and drug development communities.

These application notes provide detailed methodologies for the asymmetric synthesis of (2S)-2,3-dimethylbutanoic acid, with a focus on two well-established and reliable strategies: diastereoselective alkylation utilizing an Evans chiral auxiliary and enzymatic kinetic resolution of a racemic mixture. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations to aid in the practical application of these methods.

Data Presentation

The following tables summarize representative quantitative data for the key methods described, allowing for a comparative assessment of their efficiency and stereoselectivity.

Table 1: Asymmetric Synthesis via Evans Chiral Auxiliary

| Step | Product | Typical Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) |

| Acylation | N-(3-methylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone | >90 | N/A | N/A |

| Diastereoselective Alkylation | N-((2S)-2,3-dimethylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone | 80-95 | >95:5 | N/A |

| Auxiliary Cleavage | (2S)-2,3-dimethylbutanoic acid | 85-95 | N/A | >98 |

| Overall | (2S)-2,3-dimethylbutanoic acid | 60-80 | N/A | >98 [1] |

Note: Yields and selectivities are representative and can vary based on specific reaction conditions, purity of reagents, and scale.[2]

Table 2: Enzymatic Kinetic Resolution of Racemic 2,3-Dimethylbutanoic Acid Ester

| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (ee) of (S)-acid (%) | Enantiomeric Excess (ee) of unreacted (R)-ester (%) |

| Lipase (e.g., Candida antarctica Lipase B) | Racemic ethyl 2,3-dimethylbutanoate | ~50 | >95 | >95 |

Note: Data is illustrative of typical lipase performance in kinetic resolutions. Specific values are highly dependent on the enzyme, substrate, and reaction conditions.[3] To achieve high enantiomeric excess for both the product and the remaining starting material, the reaction is typically stopped at approximately 50% conversion.[3]

Experimental Protocols

Method 1: Asymmetric Synthesis via Evans Chiral Auxiliary

This method relies on the temporary attachment of a chiral auxiliary to an achiral precursor to direct a diastereoselective transformation.[2] Evans oxazolidinones are a widely used class of chiral auxiliaries that provide high levels of stereocontrol in alkylation reactions.[2][4]

Step 1: Acylation of the Chiral Auxiliary

This step couples the chiral auxiliary, (4S)-4-benzyl-2-oxazolidinone, with 3-methylbutanoyl chloride.

-

Materials:

-

(4S)-4-benzyl-2-oxazolidinone

-

Anhydrous tetrahydrofuran (THF)

-

n-butyllithium (n-BuLi)

-

3-methylbutanoyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C.[2]

-

Add n-butyllithium (1.05 eq) dropwise and stir the solution for 30 minutes at -78 °C.[2]

-

Add 3-methylbutanoyl chloride (1.1 eq) dropwise to the reaction mixture.[2]

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.[2]

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.[2]

-